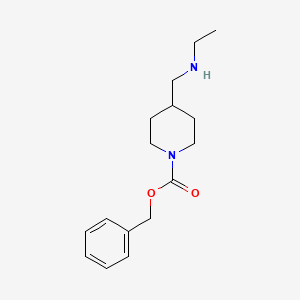

4-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester

Description

4-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester group at the 1-carboxylic acid position and an ethylaminomethyl substituent (-CH2-NH-CH2CH3) at the 4-position of the piperidine ring. This compound belongs to a class of nitrogen-containing heterocycles widely explored in medicinal chemistry and organic synthesis due to their structural versatility and bioactivity.

Properties

IUPAC Name |

benzyl 4-(ethylaminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-2-17-12-14-8-10-18(11-9-14)16(19)20-13-15-6-4-3-5-7-15/h3-7,14,17H,2,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGFNRJFDOPKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester can be achieved through several synthetic routes. One common method involves the reaction of piperidine with ethylaminomethyl chloride in the presence of a base to form the intermediate 4-Ethylaminomethyl-piperidine. This intermediate is then reacted with benzyl chloroformate to yield the final product .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of solvents and purification techniques such as recrystallization or chromatography is also common in industrial settings .

Chemical Reactions Analysis

4-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester has diverse scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Mechanism of Action

The mechanism of action of 4-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: Inferred as C16H24N2O2 (based on structural analogs like 4-Amino-piperidine-1-carboxylic acid benzyl ester [C13H18N2O2, ] with added ethylaminomethyl group).

- Molecular Weight : ~276.38 g/mol.

- Functional Groups: Benzyl ester (COOBn), ethylaminomethyl (-CH2-NH-CH2CH3), and a piperidine core.

- Applications: Potential use as a pharmaceutical intermediate, particularly in central nervous system (CNS) drug development, owing to the piperidine scaffold’s prevalence in bioactive molecules .

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester and analogous compounds:

Key Observations:

This may improve binding affinity in receptor-targeted drug candidates . Cyclopropylaminomethyl () adds steric bulk and metabolic stability due to the cyclopropane ring, which could influence pharmacokinetics .

Positional Isomerism :

- Substituent position (e.g., 3- vs. 4-position) alters molecular geometry and electronic distribution, affecting interactions with biological targets. For example, 3-substituted analogs may exhibit distinct binding modes in enzyme inhibition .

Core Heterocycle Differences :

- Piperidine derivatives generally exhibit higher conformational flexibility than pyrrolidine analogs (e.g., 1-Cbz-pyrrolidine, ), influencing their pharmacokinetic profiles .

Research Findings and Functional Insights

pH-Dependent Stability of Benzyl Esters:

Studies on benzyl ester bond formation () reveal that acidic conditions (pH 4) favor esterification, while neutral conditions promote competing reactions (e.g., protein adduct formation). This suggests that the stability of this compound may vary under physiological or synthetic conditions, necessitating pH optimization during synthesis .

Thermal Behavior:

This property is critical for storage and processing in industrial applications .

Biological Activity

4-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester is a synthetic compound with potential biological activities, particularly in medicinal chemistry. Its structure features a piperidine core, which is known for its diverse pharmacological properties. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The compound can be synthesized through several methods, typically involving the reaction of piperidine with ethylaminomethyl chloride in the presence of a base, followed by reaction with benzyl chloroformate. This process emphasizes the importance of optimizing reaction conditions to improve yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.

Potential Therapeutic Applications

Research indicates that this compound may have applications in various fields:

- Neurology : The ability to cross the blood-brain barrier (BBB) makes it a candidate for neurological disorders. Similar compounds have shown enhanced CNS distribution, suggesting potential for treating conditions like Alzheimer's or Parkinson's disease .

- Oncology : Preliminary studies suggest that derivatives of piperidine can exhibit anticancer properties. For example, related compounds have demonstrated significant growth-inhibiting capacities against cancer cell lines, indicating that this compound may also possess similar activities .

Case Studies

A study focusing on related piperidine derivatives reported their interactions with cancer cell lines, demonstrating varying degrees of antiproliferative activity. Notably, some compounds exhibited selectivity for malignant cells over non-cancerous fibroblasts, suggesting that this compound could be further investigated for its cancer-selective properties .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound Name | Anticancer Activity | CNS Penetration | Other Activities |

|---|---|---|---|

| This compound | Moderate | Yes | Potential enzyme modulator |

| 4-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester | High | Yes | Antidepressant effects |

| 4-Propylaminomethyl-piperidine-1-carboxylic acid benzyl ester | Low | Limited | Antimicrobial properties |

This table illustrates how variations in substituents on the piperidine ring can significantly influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.